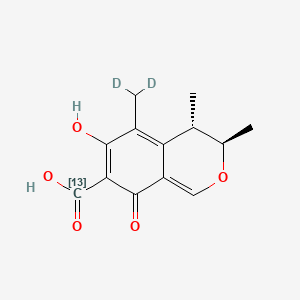

(-)-Citrinin-13C,d2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(-)-Citrinin-13C,d2: is a labeled analog of citrinin, a mycotoxin produced by several species of the genus Penicillium and Aspergillus. This compound is often used in scientific research to study the metabolism and toxicology of citrinin. The incorporation of isotopes such as carbon-13 and deuterium allows for precise tracking and analysis in various experimental settings.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Citrinin-13C,d2 typically involves the incorporation of isotopically labeled precursors into the citrinin molecule. This can be achieved through multi-step organic synthesis, starting from commercially available labeled compounds. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the incorporation of the isotopes without altering the chemical structure of citrinin.

Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. when produced, it involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反应分析

Types of Reactions: (-)-Citrinin-13C,d2 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced citrinin analogs.

Substitution: Substitution reactions may involve the replacement of functional groups within the citrinin molecule, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction being carried out.

Major Products: The major products of these reactions include various oxidized, reduced, and substituted derivatives of citrinin, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

科学研究应用

Toxicological Studies

Cytotoxic Effects

Research indicates that citrinin exhibits cytotoxic properties across various cell lines, including human tumor cells. A study demonstrated that (-)-Citrinin-13C,d2 can induce DNA damage and cell-cycle arrest in HepG2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma) cells. The compound was shown to provoke significant increases in tail length and intensity in the alkaline comet assay, indicating DNA strand breaks at concentrations below the IC50 threshold .

Mechanisms of Action

The cytotoxicity of citrinin is linked to its ability to activate checkpoint proteins involved in DNA damage response. Specifically, exposure to this compound resulted in the phosphorylation of Chk2 and FANCD2 proteins, which are crucial for cell-cycle regulation and DNA repair mechanisms. This activation leads to cell-cycle arrest at the G2/M phase, preventing the progression of damaged cells into mitosis .

Biomarker Development

Biomarkers for Human Exposure

Due to its widespread occurrence in food products and its toxicological implications, this compound has been explored as a biomarker for assessing human exposure to citrinin. Studies have focused on developing analytical techniques to detect citrinin metabolites in biological samples, which can aid in understanding the extent of exposure and potential health risks associated with citrinin contamination .

Pharmacological Research

Potential Therapeutic Applications

While this compound is primarily recognized for its toxic effects, there is ongoing research into its pharmacological properties. Some studies suggest that derivatives of citrinin may possess anti-cancer properties due to their ability to induce apoptosis in cancer cells. The modulation of cellular pathways by citrinin could lead to the development of novel therapeutic agents targeting specific cancer types .

Environmental Monitoring

Detection in Food Products

Given the prevalence of citrinin in agricultural products, this compound is utilized in environmental monitoring to assess contamination levels. Its stable isotope labeling allows for precise quantification in complex matrices such as food and feed samples, facilitating regulatory compliance and public health safety assessments .

Research Methodologies

Analytical Techniques

The application of this compound extends to advanced analytical methodologies such as liquid chromatography coupled with mass spectrometry (LC-MS). These techniques enable researchers to trace the metabolic pathways of citrinin and its derivatives within biological systems, providing insights into their biological effects and mechanisms .

Summary Table of Applications

| Application Area | Description | Key Findings/Methods |

|---|---|---|

| Toxicological Studies | Investigating cytotoxic effects on cell lines | Induces DNA damage; activates checkpoint proteins |

| Biomarker Development | Developing biomarkers for human exposure assessment | Detection of citrinin metabolites in biological samples |

| Pharmacological Research | Exploring therapeutic potential against cancer | Induces apoptosis; affects cellular pathways |

| Environmental Monitoring | Assessing contamination levels in food products | Precise quantification using stable isotope labeling |

| Research Methodologies | Utilizing advanced analytical techniques for metabolic tracing | LC-MS for metabolic pathway analysis |

作用机制

The mechanism of action of (-)-Citrinin-13C,d2 involves its interaction with cellular components, leading to various biochemical effects. Citrinin is known to inhibit mitochondrial function by interfering with the electron transport chain, leading to the production of reactive oxygen species (ROS) and oxidative stress. This can result in cellular damage and apoptosis. The labeled isotopes in this compound allow for detailed studies of these interactions at the molecular level, providing insights into the specific pathways and targets involved.

相似化合物的比较

Citrinin: The parent compound, which shares the same core structure but lacks isotopic labeling.

Ochratoxin A: Another mycotoxin with similar toxicological properties but different chemical structure.

Patulin: A mycotoxin produced by Penicillium species, structurally different but with comparable biological effects.

Uniqueness: (-)-Citrinin-13C,d2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research applications. This makes it a valuable tool for studying the metabolism, toxicology, and environmental fate of citrinin, providing insights that are not possible with the unlabeled compound.

属性

IUPAC Name |

(3R,4S)-5-(dideuteriomethyl)-6-hydroxy-3,4-dimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1/i2D2,13+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGDIJWINPWWJW-KATPSUFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C1=C2[C@@H]([C@H](OC=C2C(=O)C(=C1O)[13C](=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。